molecular formula C14H13N3OS2 B11492907 3-ethyl-7-methoxy-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3-ethyl-7-methoxy-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11492907
M. Wt: 303.4 g/mol
InChI Key: VDDROWYKSGWTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ETHYL-7-METHOXY-5-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the thiazole and pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-7-METHOXY-5-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves the cyclization of appropriate thioamide and pyrimidine derivatives. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization with formamide under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-7-METHOXY-5-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to corresponding thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-ETHYL-7-METHOXY-5-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ETHYL-7-METHOXY-5-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHYL-4-HYDROXY-5-METHYL-3(2H)-FURANONE
  • 5-PHENYL-2H-1,2,3-TRIAZOLE-4-THIONE
  • 7-METHOXY-2H-1,3-BENZOTHIAZOLE-2-THIONE

Uniqueness

3-ETHYL-7-METHOXY-5-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to its combined thiazole and pyrimidine rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new therapeutic agents and functional materials.

Properties

Molecular Formula

C14H13N3OS2

Molecular Weight

303.4 g/mol

IUPAC Name

3-ethyl-7-methoxy-5-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C14H13N3OS2/c1-3-17-12-10(20-14(17)19)13(18-2)16-11(15-12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

VDDROWYKSGWTKN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=CC=C3)OC)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.